molecular formula C12H14N2O2S B2754369 Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 2248408-86-6

Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2754369
CAS No.: 2248408-86-6
M. Wt: 250.32
InChI Key: ODCYDVAROWSAOY-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminothiophene-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amino derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been studied as a potential inhibitor of LIMK1, which plays a role in cell motility and cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

  • 3-aminothieno[2,3-b]pyridine-2-carboxamides
  • 4-aminobenzothieno[3,2-d]pyrimidine
  • tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific structural features and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This compound’s distinct thieno[3,2-b]pyridine core also sets it apart from other similar heterocyclic compounds .

Properties

IUPAC Name

tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)10-8(13)9-7(17-10)5-4-6-14-9/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCYDVAROWSAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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